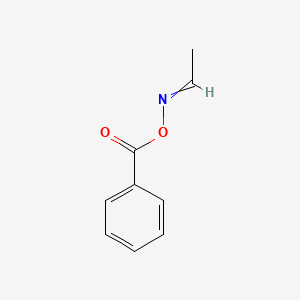

Ethylideneamino benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(ethylideneamino) benzoate |

InChI |

InChI=1S/C9H9NO2/c1-2-10-12-9(11)8-6-4-3-5-7-8/h2-7H,1H3 |

InChI Key |

UAWDHTVMNWGIKU-UHFFFAOYSA-N |

Canonical SMILES |

CC=NOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethylideneamino Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethylideneamino benzoate, a Schiff base with potential applications in pharmaceutical and materials science. This document details the synthetic route via acid-catalyzed condensation, provides established experimental protocols, and summarizes key characterization data.

Synthesis of this compound

The synthesis of this compound, a Schiff base, is typically achieved through the condensation reaction of an aminobenzoate ester with acetaldehyde. This reaction is generally acid-catalyzed and results in the formation of a carbon-nitrogen double bond (imine). The general reaction scheme is presented below.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 4-Ethylideneamino Benzoate

This protocol is adapted from established methods for Schiff base synthesis from aminobenzoates.

Materials:

-

Ethyl 4-aminobenzoate

-

Acetaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of absolute ethanol.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the solution.

-

To this stirred solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of a representative this compound, methyl 2-(ethylideneamino)benzoate.[1][2]

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| CAS Number | 68556-21-8 |

| IUPAC Name | methyl 2-(ethylideneamino)benzoate |

Spectroscopic Data

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is crucial for identifying the formation of the imine bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) Stretch | 1650 - 1690 |

| C=O (Ester) Stretch | 1700 - 1730 |

| C-O (Ester) Stretch | 1250 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H (Aliphatic) Stretch | 2850 - 3000 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH=N- (Imine) | 8.0 - 8.5 | Quartet |

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

| -O-CH₂- (Ethyl Ester) | 4.1 - 4.4 | Quartet |

| =N-CH₃ (Ethylidene) | 2.0 - 2.3 | Doublet |

| -CH₃ (Ethyl Ester) | 1.2 - 1.5 | Triplet |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| C=N (Imine) | 160 - 170 |

| Aromatic Carbons | 120 - 150 |

| -O-CH₂- (Ethyl Ester) | 60 - 65 |

| =N-CH₃ (Ethylidene) | 15 - 20 |

| -CH₃ (Ethyl Ester) | 10 - 15 |

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for synthesis and characterization.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental conditions and available instrumentation.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethylideneamino Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylideneamino benzoate derivatives, a class of Schiff bases, have demonstrated promising biological activities, particularly as antimicrobial agents. This technical guide synthesizes the current understanding and proposes a putative mechanism of action for these compounds, drawing parallels from related benzoate and Schiff base derivatives. The core hypothesis centers on a multi-targeted approach involving disruption of cellular respiration and inhibition of key enzymes essential for pathogen survival. This document provides a comprehensive overview of the likely signaling pathways, detailed experimental protocols for mechanism elucidation, and quantitative data from related studies to guide future research and drug development efforts in this area.

Introduction

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. The –HC=N– linkage is considered crucial for their biological effects. This compound derivatives, which incorporate this key functional group, have emerged as a subject of interest in the development of new therapeutic agents. While direct and extensive research on the specific mechanism of action of this compound derivatives is nascent, studies on analogous compounds provide a solid foundation for postulating their mode of action. This guide will explore these potential mechanisms in detail.

Proposed Mechanism of Action: A Dual-Pronged Approach

Based on the established activities of benzoate derivatives and other Schiff bases, we propose that this compound derivatives exert their antimicrobial effects through a dual mechanism involving:

-

Disruption of Cellular Energy Metabolism: Interference with the electron transport chain and inhibition of key metabolic enzymes.

-

Inhibition of Essential Biosynthetic Pathways: Targeting enzymes crucial for DNA replication and folate synthesis.

Disruption of Cellular Energy Metabolism

One of the primary proposed mechanisms is the disruption of the pathogen's energy production machinery. This can occur at two key levels:

-

Inhibition of Glycolysis: Similar to the action of benzoates, these derivatives may lower the intracellular pH of microbial cells. This acidification can lead to the inhibition of key glycolytic enzymes, such as phosphofructokinase. The inhibition of this enzyme would halt the glycolytic pathway, leading to a significant decrease in ATP production and ultimately causing cell death.[1][2]

-

Interference with the Electron Transport Chain: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, disrupting the flow of electrons in the electron transport chain. This would uncouple oxidative phosphorylation, further depleting the cell's ATP supply.

Caption: Proposed mechanism of glycolysis inhibition by this compound derivatives.

Inhibition of Essential Biosynthetic Pathways

The second proposed prong of action involves the targeted inhibition of enzymes that are critical for the synthesis of essential macromolecules.

-

DNA Gyrase and Topoisomerase Inhibition: Many antimicrobial agents function by inhibiting bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, recombination, and repair. The planar aromatic structures within this compound derivatives may allow them to bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to cytotoxic double-strand breaks.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for the production of nucleotides and certain amino acids. Inhibition of DHFR would starve the cell of these essential building blocks, thereby halting growth and replication.[3][4][5][6]

Caption: A logical workflow for the identification and validation of enzyme targets.

Quantitative Data Summary

While specific quantitative data for this compound derivatives is limited in the public domain, the following table summarizes relevant data from studies on a representative Schiff base and related benzoate compounds to provide a comparative baseline for future studies.

| Compound/Class | Target Organism/Enzyme | Activity Metric | Value | Reference |

| (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | Enterobacter sp. | Zone of Inhibition (1000 µg/mL) | 13 mm | (Chan et al., 2013) |

| (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | Bacillus subtilis | Zone of Inhibition (1000 µg/mL) | 10 mm | (Chan et al., 2013) |

| (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | Fusarium oxysporum f. sp. cubense | Zone of Inhibition (1000 µg/mL) | 18 mm | (Chan et al., 2013) |

| Benzoate | Saccharomyces cerevisiae (Phosphofructokinase) | Inhibition | pH-dependent | [1][2] |

| Various Schiff Bases | Various Bacteria | MIC | Varies widely based on structure | (General Literature) |

Detailed Experimental Protocols

To investigate the proposed mechanisms of action for this compound derivatives, the following detailed experimental protocols are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the derivatives against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase in appropriate broth medium. Adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

MBC Determination: Plate aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Enzyme Inhibition Assays

Objective: To determine if the derivatives inhibit the activity of purified target enzymes (e.g., DNA gyrase, DHFR).

Methodology: DNA Gyrase Supercoiling Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed plasmid DNA substrate, ATP, and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. Include a positive control (e.g., novobiocin) and a negative control (solvent vehicle).

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Termination and Analysis: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Data Analysis: Quantify the amount of supercoiled DNA in each lane. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Methodology: Dihydrofolate Reductase (DHFR) Spectrophotometric Assay

-

Reaction Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate by DHFR.

-

Reaction Mixture: Prepare a reaction mixture containing purified DHFR, dihydrofolate, and NADPH in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative. Include a positive control (e.g., methotrexate) and a negative control.

-

Kinetic Measurement: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC₅₀ value and perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

Cell Membrane Integrity Assay

Objective: To assess if the derivatives disrupt the integrity of the microbial cell membrane.

Methodology: Propidium Iodide (PI) Uptake Assay

-

Cell Preparation: Grow microbial cells to the mid-log phase, harvest by centrifugation, and resuspend in a suitable buffer.

-

Treatment: Treat the cell suspension with different concentrations of the this compound derivative. Include a positive control that damages the membrane (e.g., polymyxin B) and a negative control.

-

PI Staining: Add propidium iodide to the cell suspensions and incubate in the dark.

-

Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates PI uptake by cells with compromised membranes.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives likely employ a multi-targeted mechanism of action against microbial pathogens, primarily through the disruption of cellular energy metabolism and the inhibition of essential biosynthetic enzymes. The proposed signaling pathways and experimental workflows in this guide provide a robust framework for the systematic elucidation of their precise molecular interactions. Future research should focus on synthesizing a library of these derivatives to establish clear structure-activity relationships, conducting detailed enzyme kinetic and biophysical binding studies to confirm target engagement, and utilizing molecular docking and simulation to visualize and understand the binding modes at the atomic level. Such a comprehensive approach will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

References

- 1. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 5. mdpi.com [mdpi.com]

- 6. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethylideneamino Benzoate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize ethylideneamino benzoate, a Schiff base of interest in various chemical and pharmaceutical research fields. The guide details the expected spectral data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and workflow visualizations are provided to assist researchers and scientists in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic azomethine proton (-N=CH-) signal is a key diagnostic peak for Schiff bases.[1][2]

Data Presentation: ¹H NMR of this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.20 | Quartet | ~4.8 Hz | Imine proton (-N=CH-) |

| ~8.05 | Doublet | ~8.5 Hz | 2 x Aromatic protons (ortho to -COOEt) |

| ~7.15 | Doublet | ~8.5 Hz | 2 x Aromatic protons (ortho to -N=CH) |

| ~4.38 | Quartet | ~7.1 Hz | Methylene protons (-OCH₂CH₃)[3] |

| ~2.10 | Doublet | ~4.8 Hz | Methyl protons (-CH=CH₃) |

| ~1.40 | Triplet | ~7.1 Hz | Methyl protons (-OCH₂CH₃)[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the synthesized this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Record the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[4][6] Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

Workflow Visualization: ¹H NMR Analysis

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals include the imine carbon, the ester carbonyl carbon, and the aromatic carbons.

Data Presentation: ¹³C NMR of this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | Ester Carbonyl Carbon (-COO-) |

| ~163.5 | Imine Carbon (-N=CH-)[1] |

| ~152.0 | Aromatic Carbon (C-N) |

| ~131.0 | Aromatic Carbon (C-COO) |

| ~130.5 | 2 x Aromatic Carbons (CH, ortho to -COOEt) |

| ~120.0 | 2 x Aromatic Carbons (CH, ortho to -N=CH) |

| ~61.0 | Methylene Carbon (-OCH₂CH₃) |

| ~18.5 | Methyl Carbon (-CH=CH₃) |

| ~14.5 | Methyl Carbon (-OCH₂CH₃) |

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is analogous to that for ¹H NMR, using the same sample preparation and instrumentation. Data acquisition will require a larger number of scans due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum, resulting in single lines for each chemically distinct carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Presentation: FT-IR of this compound

Sample Preparation: KBr Pellet

| Wavenumber (ṽ) cm⁻¹ | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ester)[7] |

| ~1620 | Strong | C=N Stretch (Imine/Azomethine)[8] |

| ~1600, ~1580 | Strong-Medium | C=C Stretch (Aromatic Ring)[9] |

| ~1270 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-N Stretch |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry potassium bromide (KBr) powder.[10]

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O.[11]

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.[10] The typical scanning range is 4000-400 cm⁻¹.[12]

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow Visualization: FT-IR Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated system involving the benzene ring and the imine group gives rise to characteristic absorptions.

Data Presentation: UV-Vis of this compound

Solvent: Ethanol or Methanol

| λₘₐₓ (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Electronic Transition |

| ~230 | High | π → π* (Benzene Ring)[13] |

| ~320 | Moderate | n → π* (Imine Group, -C=N-)[13][14] |

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent such as ethanol or methanol.[13] Prepare a series of dilutions (e.g., 1x10⁻⁴ M, 1x10⁻⁵ M) from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[5]

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back into the sample beam path.

-

Spectrum Acquisition: Scan the sample across the appropriate wavelength range (e.g., 200-800 nm) to record the absorbance spectrum.[14]

-

Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if necessary, use the Beer-Lambert law (A = εcl) to determine the molar absorptivity (ε). Assign the absorption bands to their corresponding electronic transitions.

Workflow Visualization: UV-Vis Analysis

References

- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. mse.washington.edu [mse.washington.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. journals-sathyabama.com [journals-sathyabama.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Ethylideneamino Benzoate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethylideneamino Benzoate

This compound is a Schiff base, a class of organic compounds characterized by a carbon-nitrogen double bond (imine functionality). These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. In the case of this compound, it is presumably synthesized from the reaction of acetaldehyde with an aminobenzoate ester (e.g., ethyl aminobenzoate). The physicochemical properties of Schiff bases, including their solubility and stability, are highly dependent on their specific molecular structure and the nature of the surrounding medium.

Predicted Solubility Profile

The solubility of a compound is influenced by factors such as polarity, molecular weight, and the potential for hydrogen bonding with the solvent. Based on the general characteristics of Schiff bases derived from aminobenzoates, the following solubility profile for this compound can be anticipated.

Qualitative Solubility Predictions:

Schiff bases are often soluble in polar organic solvents and less soluble in non-polar solvents. This is attributed to the polar nature of the imine group and the ester functionality.

-

High Solubility Expected in:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Acetone

-

Acetonitrile

-

Chloroform

-

-

Low to Insoluble Expected in:

-

Water (sparingly soluble at best, due to the hydrophobic benzene ring and ethyl group)

-

Hexane

-

Toluene

-

Diethyl ether

-

It is important to note that the position of the ethylideneamino group on the benzoate ring (ortho, meta, or para) will influence its polarity and packing in the solid state, thereby affecting its solubility.

Quantitative Solubility Data:

As no specific quantitative data for this compound was found, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water | Gravimetric/UV-Vis | ||

| Ethanol | Gravimetric/UV-Vis | ||

| Methanol | Gravimetric/UV-Vis | ||

| Acetone | Gravimetric/UV-Vis | ||

| Acetonitrile | Gravimetric/UV-Vis | ||

| Chloroform | Gravimetric/UV-Vis | ||

| DMSO | Gravimetric/UV-Vis | ||

| DMF | Gravimetric/UV-Vis | ||

| Hexane | Gravimetric/UV-Vis | ||

| Toluene | Gravimetric/UV-Vis |

Predicted Stability Profile

The stability of this compound will be primarily influenced by the reactivity of the imine (Schiff base) and ester functional groups.

-

Hydrolytic Instability: The imine bond is susceptible to hydrolysis, which is the primary degradation pathway for Schiff bases. This reaction is reversible and is typically catalyzed by acid[1][2][3][4]. The hydrolysis of this compound would yield acetaldehyde and the corresponding aminobenzoate ester. The rate of hydrolysis is pH-dependent, with the highest rates often observed in acidic conditions (around pH 4-5)[2]. Under neutral and basic conditions, the rate of hydrolysis is generally slower.

-

Thermal Stability: Schiff bases can exhibit moderate thermal stability. Some related compounds are reported to be stable at temperatures up to 50-70°C[5]. However, elevated temperatures can accelerate degradation, particularly in the presence of moisture or reactive species.

-

Photostability: Aromatic compounds and molecules with double bonds can be susceptible to photodegradation. It is advisable to protect solutions of this compound from light to minimize this risk.

Quantitative Stability Data:

The following table is a template for recording the results of stability studies. The half-life (t½) in various buffer solutions at a controlled temperature (e.g., 37°C) is a key parameter.

Table 2: Hydrolytic Stability of this compound at 37°C

| Solvent/Buffer (pH) | Half-life (t½) in hours | Degradation Rate Constant (k) | Analytical Method |

| 0.1 M HCl (pH 1) | HPLC/LC-MS | ||

| Acetate Buffer (pH 4) | HPLC/LC-MS | ||

| Phosphate Buffer (pH 7.4) | HPLC/LC-MS | ||

| Glycine Buffer (pH 9) | HPLC/LC-MS | ||

| Ethanol | HPLC/LC-MS | ||

| DMSO | HPLC/LC-MS |

Experimental Protocols

Determination of Aqueous and Solvent Solubility

This protocol outlines a general method for determining the solubility of an organic compound.

Principle: A saturated solution of the compound is prepared in the solvent of interest. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature bath on a shaker or rotator.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Centrifuge the vial to ensure complete separation of the solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated UV-Vis or HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Experimental workflow for determining solubility.

Assessment of Chemical Stability (Hydrolysis)

This protocol describes a method to evaluate the hydrolytic stability of this compound at different pH values.

Principle: The compound is incubated in buffer solutions of varying pH at a constant temperature. Aliquots are withdrawn at different time points and analyzed to determine the remaining concentration of the parent compound over time.

Materials:

-

This compound

-

Buffer solutions (e.g., pH 1, 4, 7.4, 9)

-

Constant temperature incubator (e.g., 37°C)

-

HPLC or LC-MS system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Add a small volume of the stock solution to each of the buffer solutions to achieve the desired starting concentration (e.g., 10 µM).

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction if necessary (e.g., by adding a neutralizing agent or by dilution in the mobile phase).

-

Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the concentration of the remaining this compound.

-

Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the degradation rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Caption: Workflow for assessing chemical stability.

Potential Degradation Pathway

The primary degradation pathway for this compound in aqueous environments is expected to be hydrolysis of the imine bond.

Caption: Predicted hydrolysis pathway of this compound.

Conclusion

While specific data for this compound is scarce, a systematic approach based on the known chemistry of Schiff bases and benzoate esters allows for the prediction of its solubility and stability characteristics. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters. The provided templates for data presentation and the visualized workflows are intended to facilitate a structured and comprehensive investigation into the physicochemical properties of this compound, which is essential for its potential applications in drug development and other scientific fields.

References

theoretical and computational studies of ethylideneamino benzoate

An In-depth Technical Guide on the Theoretical and Computational Studies of Ethylideneamino Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound and its derivatives. It covers the synthesis, spectroscopic characterization, and in-silico analysis of this class of compounds, with a focus on providing detailed experimental and computational protocols for researchers in the field of drug discovery and materials science.

The synthesis of this compound derivatives, which are a class of Schiff bases, is typically achieved through a condensation reaction. A common method involves the acid-catalyzed reaction of an appropriate aniline, such as ethyl-4-aminobenzoate, with a ketone or aldehyde.[1]

General Synthesis Protocol

A representative synthesis protocol involves the reaction of acenaphthenequinone and ethyl-4-aminobenzoate in a methanolic solution, catalyzed by an acid.[1] Similarly, other derivatives can be synthesized by reacting p-dimethylaminobenzaldehyde with p-nitroaniline in an alcoholic solution, followed by refluxing the mixture for a couple of hours.[2]

Experimental Workflow for Synthesis

References

The Potent Biological Activities of Ethylideneamino Benzoate Schiff Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethylideneamino benzoate Schiff bases, a class of organic compounds characterized by the presence of an imine or azomethine group (-C=N-), have garnered significant attention in medicinal chemistry. Their versatile structure allows for a wide range of biological activities, making them promising candidates for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, and biological evaluation of this compound Schiff bases, with a focus on their antimicrobial, antioxidant, and anticancer properties.

Synthesis of this compound Schiff Bases

The synthesis of this compound Schiff bases is typically achieved through a condensation reaction between an ethylideneamine derivative and a substituted benzoic acid. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.

A general workflow for the synthesis and subsequent biological evaluation is outlined below:

Caption: General workflow for the synthesis and biological evaluation of this compound Schiff bases.

Antimicrobial Activity

This compound Schiff bases have demonstrated notable activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or disrupt cellular enzymatic activity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| E4AB | Enterobacter | 10 (at 1000 µg/mL) | Not Reported | [1] |

| E4AB | Bacillus subtilis | 8 (at 1000 µg/mL) | Not Reported | [1] |

| E4AB | Fusarium oxysporum f. sp. cubense | 12 (at 1000 µg/mL) | Not Reported | [1] |

Note: The provided data is for (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (E4AB), a structurally related Schiff base, as comprehensive data specifically for ethylideneamino benzoates is limited in the reviewed literature.[1]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.

Caption: Workflow for the agar well diffusion antimicrobial assay.

Detailed Methodology:

-

Media Preparation: Nutrient agar for bacteria or Potato Dextrose Agar (PDA) for fungi is prepared and sterilized by autoclaving at 121°C for 15 minutes.[2] The sterile media is then poured into sterile Petri plates and allowed to solidify.[2]

-

Inoculation: A standardized microbial suspension is evenly spread over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Sterile cork borers are used to create uniform wells in the agar.

-

Compound Application: A specific concentration of the synthesized Schiff base, dissolved in a suitable solvent like DMSO, is added to each well.[1] A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature for 48-72 hours for fungi.[2]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[1]

Antioxidant Activity

Many Schiff bases, including those with a benzoate moiety, exhibit significant antioxidant properties. Their ability to scavenge free radicals is crucial in combating oxidative stress, which is implicated in various diseases.

Quantitative Antioxidant Data

The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals).

| Compound Type | Antioxidant Assay | IC50 (µg/mL) | Reference |

| Various Schiff Bases | DPPH Radical Scavenging | 12.15 - 99.01 | [3] |

| Schiff Base Metal Complexes | DPPH Radical Scavenging | 2.08 (Cu complex) | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Detailed Methodology:

-

Reagent Preparation: A 0.1 mM solution of DPPH in ethanol is prepared.[3]

-

Sample Preparation: Stock solutions of the Schiff bases are prepared in a suitable solvent (e.g., methanol or ethanol) and then serially diluted to obtain a range of concentrations.[5]

-

Reaction Mixture: A specific volume of each sample dilution is mixed with a fixed volume of the DPPH solution.[5] A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[3]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.[3]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the Schiff base.

Anticancer Activity

The cytotoxic potential of this compound Schiff bases against various cancer cell lines is an area of active research. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

Quantitative Anticancer Data

The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Schiff Base Derivatives | HeLa, MCF-7 | Micromolar range | [6] |

| Benzimidazole-Schiff Hybrids | Various Cancer Cell Lines | 1.02 - 9.95 | [7] |

Note: The data represents values for various Schiff base derivatives, as specific data for ethylideneamino benzoates is limited in the reviewed literature.[6][7]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Caption: Workflow for the MTT cell viability anticancer assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Schiff base compounds and incubated for a period of 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

-

Formazan Formation: The plate is incubated for another 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Conclusion

This compound Schiff bases represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and the tunability of their structure make them attractive scaffolds for the development of novel antimicrobial, antioxidant, and anticancer agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding of the key experimental protocols and data presentation necessary for researchers in this exciting field.

References

- 1. Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2<i>H</i>)-ylideneamino) benzoate [file.scirp.org]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Novel Ethylideneamino Benzoate Compounds: A Technical Guide

For Immediate Release

A promising class of organic molecules, novel ethylideneamino benzoate compounds, is emerging as a focal point for researchers in drug discovery and development. Possessing a versatile scaffold, these compounds are demonstrating significant potential across a spectrum of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth analysis of their synthesis, biological activities, and mechanisms of action, offering valuable insights for scientists and professionals in the field.

Synthesis of this compound Derivatives

The synthesis of this compound compounds, which are a class of Schiff bases, is primarily achieved through a condensation reaction between an ethyl aminobenzoate derivative and a substituted aldehyde. The general synthetic scheme involves the reaction of equimolar amounts of the amine and aldehyde in a suitable solvent, often with a catalytic amount of acid to facilitate the reaction.

A representative synthetic protocol for an this compound derivative is the synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate. This compound is synthesized by the acid-catalyzed condensation of acenaphthenequinone and ethyl-4-aminobenzoate in a methanolic solution[1].

General Experimental Protocol: Synthesis of this compound Schiff Bases

This protocol is a generalized procedure based on common methods for Schiff base synthesis[2][3].

Materials:

-

Substituted or unsubstituted aminobenzoate (e.g., ethyl 4-aminobenzoate, ethyl 2-aminobenzoate)

-

Substituted or unsubstituted aldehyde

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of the aminobenzoate and the aldehyde in a minimal amount of ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for a designated period (typically 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting precipitate (the Schiff base product) is collected by vacuum filtration.

-

The crude product is then washed with cold ethanol to remove any unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol.

-

The structure of the synthesized compound is confirmed using spectroscopic techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Potential Applications of this compound Compounds

These compounds have shown promise in several key therapeutic areas:

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of microbial pathogens. For instance, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate has been tested against various bacteria and fungi, showing inhibitory effects[1].

Table 1: Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate [1]

| Microorganism | Type | Concentration (µg/mL) | Inhibition Zone (mm) |

| Bacillus subtilis | Gram-positive | 1000 | 10.0 ± 0.0 |

| bacterium | 500 | 8.7 ± 0.6 | |

| 250 | 7.3 ± 0.6 | ||

| Enterobacter sp. | Gram-negative | 1000 | 11.7 ± 0.6 |

| bacterium | 500 | 10.3 ± 0.6 | |

| 250 | 9.0 ± 1.0 | ||

| Fusarium oxysporum f. sp. cubense | Fungus | 1000 | 13.0 ± 1.0 |

| 500 | 11.7 ± 0.6 | ||

| 250 | 10.7 ± 0.6 |

Experimental Protocol: Disc-Diffusion Method for Antimicrobial Susceptibility Testing

This protocol is based on the method described for testing the antimicrobial activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate[1].

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains

-

Nutrient agar or appropriate growth medium

-

Sterile filter paper discs (6 mm diameter)

-

Standard antibiotic or antifungal as a positive control

-

Solvent as a negative control

Procedure:

-

Prepare agar plates and inoculate them with a standardized suspension of the test microorganism.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs onto the surface of the inoculated agar plates.

-

Place positive and negative control discs on the same plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone indicates the antimicrobial activity of the compound.

Anticancer Activity

Derivatives of benzoic acid have shown significant potential as anticancer agents. For example, 3-m-bromoacetylamino benzoic acid ethyl ester has demonstrated potent cancericidal effects on various human cancer cell lines, with its mechanism of action linked to the induction of apoptosis[4]. Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also revealed promising antiproliferative activity against breast cancer cells (MCF-7), inducing apoptosis and necrosis[1]. While these are not strictly ethylideneamino benzoates, their structural similarity suggests a promising avenue for investigation.

Table 2: Anticancer Activity of a Benzoic Acid Derivative [4]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| Human Leukemia | Leukemia | < 0.2 |

| Human Lymphoma | Lymphoma | < 0.2 |

| Prostate Cancer | Prostate Cancer | 0.8 |

| Colon Cancer | Colon Cancer | 0.88 |

| Ductal Cancer | Breast Cancer | 0.88 |

| Kidney Cancer | Kidney Cancer | 0.88 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

The anti-inflammatory potential of compounds structurally related to ethylideneamino benzoates has been demonstrated through the inhibition of key inflammatory enzymes. For instance, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, a Schiff base, has shown selective inhibition of cyclooxygenase-2 (COX-2)[5]. Another study on a (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative demonstrated in vivo anti-inflammatory activity by reducing carrageenan-induced paw edema in rats[6].

Table 3: COX Inhibition by a Related Benzenesulfonamide Derivative [5]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |

| Celecoxib (Reference Drug) | >100 | 0.04 | >2500 |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general overview of how COX-1 and COX-2 inhibition can be measured.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound

-

Detection system to measure prostaglandin production (e.g., ELISA or a colorimetric assay)

Procedure:

-

Pre-incubate the COX enzyme with the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.

-

Calculate the percentage of inhibition of COX activity by the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Future Directions

The preliminary data on novel this compound compounds and their structural analogs are highly encouraging. Future research should focus on synthesizing a broader library of these derivatives to establish clear structure-activity relationships (SAR). Further in-depth studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their development as next-generation therapeutic agents. The versatility of their chemical structure, coupled with their demonstrated biological activities, positions ethylideneamino benzoates as a promising frontier in the quest for new and effective treatments for a range of diseases.

References

- 1. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation [mdpi.com]

- 2. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on Ethylideneamino Benzoate and Related Schiff Bases for Drug Development Professionals

Introduction

Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, also known as an azomethine or imine group (-C=N-).[1] These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[2][3] The general structure is R¹R²C=NR³, where R³ is not a hydrogen atom.[4] When the imine group is part of a conjugated system, the resulting Schiff bases often exhibit enhanced stability.

Over the past few decades, Schiff bases and their metal complexes have garnered significant attention in the field of coordination chemistry and medicinal chemistry.[5][6] This interest stems from their versatile therapeutic properties, which include a wide spectrum of biological activities such as antimicrobial, antifungal, anticancer, anti-inflammatory, analgesic, and antioxidant effects.[1][5][7] The biological activity of Schiff bases is often attributed to the toxophoric C=N linkage, which can be tailored by introducing various substituents to the aromatic rings of the parent aldehyde and amine.[1] This structural flexibility allows for the fine-tuning of their electronic and steric properties, making them promising scaffolds for the design and development of new therapeutic agents.[3]

This technical guide provides a comprehensive review of this compound and related Schiff bases, focusing on their synthesis, characterization, and prominent biological activities. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visual workflows to facilitate further research and application.

Synthesis of this compound and Related Schiff Bases

The synthesis of Schiff bases is generally a straightforward condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[2] The reaction is often carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid (like glacial acetic acid) or base, and may require heating under reflux.[1][8] The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine.[9]

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of a Schiff base.

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of Schiff bases derived from 4-aminobenzoic acid [10]

-

An equimolar mixture of 4-aminobenzoic acid and a substituted aromatic aldehyde is prepared.

-

The mixture is dissolved in a suitable solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

-

The solution is refluxed for a specified period (typically several hours).

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

Protocol 2: Synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate [11]

-

A solution of acenaphthenequinone (1.82 g, 10 mmol) in 30 mL of methanol is prepared.

-

To this solution, ethyl-4-aminobenzoate (1.65 g, 10 mmol) is added, followed by 2-3 drops of concentrated sulfuric acid as a catalyst.

-

The reaction mixture is heated under reflux with constant stirring for 4 hours.

-

The mixture is then allowed to cool to room temperature.

-

The resulting orange precipitate is filtered, washed with cold methanol, and dried in a desiccator over silica gel.

-

The crude product is recrystallized from ethanol.

Characterization of Schiff Bases

The synthesized Schiff bases are typically characterized by various spectroscopic and analytical techniques to confirm their molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also confirms the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), usually in the downfield region of the spectrum (δ 8-9 ppm).

-

¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 160-170 ppm.[12]

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, and the molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base.

-

Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen obtained from elemental analysis should be in close agreement (typically within ±0.4%) with the theoretically calculated values.[11]

Table 1: Spectroscopic Data for a Representative Schiff Base

| Compound Name | FT-IR (cm⁻¹) (C=N stretch) | ¹H NMR (δ, ppm) (CH=N proton) | ¹³C NMR (δ, ppm) (C=N carbon) | Reference |

| (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | 1636 | Not specified | 160.4 | [11] |

| Ethyl 4-(2-hydroxy-benzylideneamino) benzoate | ~1610-1630 | ~8.5 | ~162 | [13] |

| Schiff bases from 4-aminobenzoic acid and various aldehydes | 1605 - 1625 | 8.3 - 8.9 | Not specified | [2][12] |

Biological Activities and Experimental Protocols

Schiff bases derived from aminobenzoates have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Many Schiff bases derived from 4-aminobenzoic acid and its esters exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][10][14] The activity is often dependent on the specific substituents on the aldehyde ring and the bacterial or fungal strain being tested.[10] For instance, the presence of hydroxyl, halogen, or nitro groups on the phenyl ring can enhance antibacterial activity.[8]

-

Preparation of Media: Nutrient agar or Mueller-Hinton agar is prepared and sterilized.

-

Inoculation: The sterile agar medium is poured into Petri plates and allowed to solidify. A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar.

-

Well Preparation: Wells or "ditches" of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Loading of Compounds: A specific volume (e.g., 70-100 µL) of the test compound, dissolved in a suitable solvent like DMSO at a known concentration (e.g., 10 mg/mL), is added to the wells.

-

Controls: A well containing only the solvent (e.g., DMSO) serves as a negative control, while a standard antibiotic (e.g., Streptomycin or Ciprofloxacin) is used as a positive control.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well.

Caption: Workflow for the agar well diffusion antimicrobial assay.

| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |

| 4-(2-chlorobenzylidene)amino benzoic acid | 15 | 14 | 12 | - | [10] |

| 4-(furan-2-ylmethylene)amino benzoic acid | 16 | 15 | 13 | - | [10] |

| 4-(2-hydroxybenzylidene)amino benzoic acid | 18 | 17 | 15 | - | [10] |

| Benzothiazole Schiff Base (VS5-e) | Excellent | Excellent | - | Excellent | [15] |

| Standard (e.g., Streptomycin) | 20-23 | 20-23 | 20-23 | - | [14] |

Note: '-' indicates data not available. "Excellent" indicates high activity as reported in the source without specific zone measurements.

Anticancer Activity

Several Schiff bases, particularly those incorporating heterocyclic moieties like benzothiazole or benzimidazole, have shown promising anticancer activity against various human cancer cell lines.[15][16][17] The mechanism of action often involves the induction of apoptosis or DNA cleavage.[15][18]

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized Schiff bases (dissolved in DMSO and diluted with cell culture medium) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism | Reference |

| Benzothiazole Schiff Base (VS5-e) | MCF-7 | 97.3 | DNA Cleavage | [15] |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 | Apoptosis Induction | [18] |

| Benzimidazole Schiff Base Complex (21) | Liver Cancer | Significant | Aurora kinase inhibition | [17] |

| Standard (e.g., Doxorubicin) | - | Varies | - | [17] |

Note: 'TSCCF' stands for Tongue Squamous Cell Carcinoma Fibroblasts.

Caption: Simplified logical pathway of apoptosis induced by a Schiff base.

Antioxidant Activity

The antioxidant potential of phenolic Schiff bases is another area of significant interest. These compounds can scavenge free radicals, which are implicated in various chronic diseases.[19][20] The activity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Test compounds are dissolved in a suitable solvent to prepare various concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for about 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) against a blank.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid or BHT is commonly used as a standard.

| Compound | IC₅₀ (µM) | Reference |

| 4-[(6-methylbenzo[d]thiazol-2-ylimino)methyl]phenol (4c) | 0.183 | [21] |

| 4-[(6-nitrobenzo[d]thiazol-2-ylimino)methyl]phenol (4d) | 0.144 | [21] |

| Standard (Ascorbic Acid) | 0.074 | [21] |

Conclusion and Future Perspectives

This compound and its related Schiff bases represent a versatile and highly valuable class of compounds in medicinal chemistry. The ease of their synthesis and the ability to readily modify their structure allows for the creation of large libraries of compounds for biological screening. The literature consistently demonstrates their potent antimicrobial, anticancer, and antioxidant activities.

The quantitative data and detailed protocols presented in this guide highlight the significant potential of these compounds as scaffolds for new drug discovery. Structure-activity relationship studies have shown that the introduction of specific functional groups, such as hydroxyls, halogens, and heterocyclic rings, can significantly modulate biological efficacy.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects.

-

In Vivo Studies: Moving beyond in vitro assays to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising compounds in animal models.

-

Development of Metal Complexes: Investigating the metal complexes of these Schiff bases, which often show enhanced biological activity compared to the free ligands.[5][6]

-

QSAR and Computational Modeling: Employing computational tools to predict the activity of novel derivatives and guide the rational design of more potent and selective drug candidates.

By leveraging the information compiled in this guide, researchers and drug development professionals can accelerate the journey of these promising Schiff bases from the laboratory to potential clinical applications.

References

- 1. ijacskros.com [ijacskros.com]

- 2. asianpubs.org [asianpubs.org]

- 3. ionicviper.org [ionicviper.org]

- 4. youtube.com [youtube.com]

- 5. bohrium.com [bohrium.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. ijpsr.com [ijpsr.com]

- 14. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. squ.elsevierpure.com [squ.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rps.mui.ac.ir [rps.mui.ac.ir]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-(ethylideneamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4-(ethylideneamino)benzoate, a Schiff base formed via the condensation reaction of ethyl 4-aminobenzoate and acetaldehyde. Schiff bases are a class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile intermediates in organic synthesis and have garnered significant attention for their pharmacological activities. The formation of the carbon-nitrogen double bond is typically achieved through the condensation of a primary amine with an aldehyde or ketone. This reaction is often catalyzed by an acid and is reversible. To ensure a high yield, the removal of water, a byproduct of the reaction, is crucial.

This protocol details a method for the synthesis of Ethyl 4-(ethylideneamino)benzoate from ethyl 4-aminobenzoate and acetaldehyde, using glacial acetic acid as a catalyst and ethanol as the solvent.

Reaction Scheme

The synthesis of Ethyl 4-(ethylideneamino)benzoate proceeds through the following reaction:

Ethyl 4-aminobenzoate + Acetaldehyde → Ethyl 4-(ethylideneamino)benzoate + Water

Experimental Protocol

3.1. Materials and Equipment

-

Reagents:

-

Ethyl 4-aminobenzoate (99%)

-

Acetaldehyde (99%)

-

Ethanol (95% or absolute)

-

Glacial Acetic Acid

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

-

3.2. Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (see Table 1 for quantity) in ethanol.

-

Addition of Reagents: To the stirred solution, add acetaldehyde followed by a catalytic amount of glacial acetic acid (a few drops).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-80°C) using a heating mantle or oil bath.[1] Continue stirring at reflux for 2-3 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and diethyl ether (or another suitable organic solvent). Transfer the mixture to a separatory funnel. Shake gently and allow the layers to separate.

-

Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

3.3. Purification

-

Recrystallize the crude product from a minimal amount of hot ethanol.[1] Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a desiccator.

3.4. Characterization

-

Determine the melting point of the purified product.

-

Obtain an FT-IR spectrum to identify the characteristic C=N imine stretch.

-

Acquire ¹H and ¹³C NMR spectra to confirm the structure of the synthesized compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Ethyl 4-(ethylideneamino)benzoate

| Parameter | Value |

| Reactants | |

| Ethyl 4-aminobenzoate | 1.65 g (10 mmol) |

| Acetaldehyde | 0.53 mL (0.44 g, 10 mmol) |

| Ethanol (solvent) | 30 mL |

| Glacial Acetic Acid | 3-4 drops |

| Product (Theoretical) | |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molar Mass | 191.23 g/mol |

| Theoretical Yield | 1.91 g |

| Product (Experimental) | |

| Appearance | Pale yellow solid |

| Yield | (To be determined experimentally) |

| Melting Point | (To be determined experimentally) |

| Spectroscopic Data | |

| FT-IR (cm⁻¹) | C=N stretch: ~1630-1690 cm⁻¹ |

| ¹H NMR (δ, ppm) | Signals corresponding to ethyl, aromatic, and ethylidene protons |

| ¹³C NMR (δ, ppm) | Signals corresponding to ethyl, aromatic, and imine carbons |

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of Ethyl 4-(ethylideneamino)benzoate

Caption: A flowchart illustrating the key steps in the synthesis of Ethyl 4-(ethylideneamino)benzoate.

References

The Versatility of Ethylideneamino Benzoate Derivatives in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethylideneamino benzoate and its derivatives, belonging to the Schiff base class of compounds, are versatile intermediates in organic synthesis. Their utility stems from the reactive imine (C=N) functionality and the electronic properties of the aminobenzoate scaffold. This document provides detailed application notes and experimental protocols for the use of these compounds in several key synthetic transformations, including their synthesis, cycloaddition reactions to form β-lactams, reduction to secondary amines, and their role as ligands in palladium-catalyzed cross-coupling reactions.

Synthesis of Ethyl 4-(Alkylidene/Arylideneamino)benzoates

The foundational step for utilizing this class of compounds is their synthesis, typically achieved through the condensation of ethyl 4-aminobenzoate with an appropriate aldehyde or ketone. This reaction is generally straightforward and high-yielding.

General Experimental Protocol: Synthesis of Ethyl 4-(Benzylideneamino)benzoate

This protocol describes the synthesis of a representative N-arylidene aminobenzoate.

Reaction Scheme:

Materials:

-

Ethyl 4-aminobenzoate

-

Benzaldehyde

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of absolute ethanol.

-